molecular formula C8H12N2S B1416748 Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- CAS No. 51859-79-1

Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-

Cat. No.: B1416748
CAS No.: 51859-79-1
M. Wt: 168.26 g/mol
InChI Key: VYVIAMSNSPKMHU-UHFFFAOYSA-N
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Description

Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidine derivatives typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction is efficient and can be performed under physiological conditions without the need for catalysts . The reaction conditions are mild, often requiring only ambient temperature and neutral pH to proceed.

Industrial Production Methods

Industrial production methods for thiazolidine derivatives often employ green chemistry principles to enhance yield, selectivity, and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions are typically mild, often requiring only ambient temperature and neutral pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Comparison with Similar Compounds

Biological Activity

Thiazolidine, specifically 2-(1-methyl-1H-pyrrol-2-yl)-, is a compound of growing interest due to its diverse biological activities. This compound belongs to a class of thiazolidines that have been studied for their potential therapeutic applications, particularly in oncology and metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Antitumor Activity

Thiazolidine derivatives have shown promising antitumor properties. Research indicates that compounds incorporating thiazolidine rings can target multiple pathways involved in tumor growth and progression. For instance, derivatives that combine thiazolidine with pyrrole and acridine have demonstrated significant cytotoxic effects against various cancer cell lines. The integration of these structural motifs is believed to enhance the efficacy of the compounds by synergistically targeting metabolic pathways altered in cancer cells .

Case Study: Cytotoxicity in Glioblastoma

A study evaluated the cytotoxic effects of thiazolidin-4-one derivatives on glioblastoma multiforme cells. Among the synthesized compounds, several demonstrated potent antitumor activity, significantly reducing cell viability compared to control treatments. Notably, compounds 9b , 9e , 9g , and 10e exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Antidiabetic Effects

Thiazolidine derivatives have also been investigated for their antidiabetic properties. These compounds improve insulin sensitivity and reduce hyperglycemia, making them potential candidates for diabetes management. The mechanism involves modulation of glucose metabolism, which is often dysregulated in diabetic patients .

Antimicrobial Activity

The antimicrobial potential of thiazolidine derivatives has been documented extensively. Studies reveal that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. For example, certain thiazolidine derivatives were found to inhibit DNA gyrase and COX enzymes, contributing to their antibacterial properties .

Anti-inflammatory Properties

In addition to their antitumor and antimicrobial effects, thiazolidine compounds have demonstrated anti-inflammatory properties. This activity is crucial as chronic inflammation is a known contributor to various diseases, including cancer. By suppressing inflammation, these compounds may enhance their overall therapeutic efficacy against tumors .

The biological activities of thiazolidine derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazolidines act as inhibitors for key enzymes involved in tumor metabolism and inflammation.
  • Cellular Pathway Modulation : These compounds can influence signaling pathways that regulate cell growth and survival.
  • Metabolic Stress Induction : By targeting altered glucose metabolism in cancer cells, thiazolidine derivatives can induce stress leading to cell death.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of thiazolidine derivatives typically involves multi-step organic reactions starting from readily available precursors such as isothiocyanates and hydrazides. The resulting compounds can be characterized using techniques like FTIR and NMR spectroscopy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorSignificant cytotoxicity against glioblastoma cells
AntidiabeticImproved insulin sensitivity
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers

Properties

IUPAC Name

2-(1-methylpyrrol-2-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-10-5-2-3-7(10)8-9-4-6-11-8/h2-3,5,8-9H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVIAMSNSPKMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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